(8-Fluoroquinolin-6-yl)boronic acid
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Description
“(8-Fluoroquinolin-6-yl)boronic acid” is a chemical compound with the molecular formula C9H7BFNO2 and a molecular weight of 190.97 . It is a solid substance that should be stored in an inert atmosphere, under -20°C .
Synthesis Analysis
Boronic acids, including “(8-Fluoroquinolin-6-yl)boronic acid”, are valuable building blocks in organic synthesis due to the presence of the boronic acid functional group . They can participate in various coupling reactions to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of “(8-Fluoroquinolin-6-yl)boronic acid” includes a boronic acid group attached to a fluoroquinoline scaffold . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 403.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Chemical Reactions Analysis
Boronic acids are versatile reagents that can participate in various coupling reactions to form carbon-carbon bonds . The boronic acid group on the fluoroquinoline scaffold could potentially participate in these reactions .Physical And Chemical Properties Analysis
“(8-Fluoroquinolin-6-yl)boronic acid” is a solid substance with a molecular weight of 190.97 . It has a density of 1.4±Scientific Research Applications
Luminescent Materials and Devices
(8-Fluoroquinolin-6-yl)boronic acid and its derivatives are instrumental in the development of luminescent materials. They form complexes exhibiting bright luminescence, which are useful in organic luminescent devices such as OLEDs (Organic Light Emitting Diodes) (Jarzembska et al., 2017).
Medicinal Chemistry
The compound's derivatives are significant in medicinal chemistry. The C-H borylation of fluoroquinolines, a process involving (8-Fluoroquinolin-6-yl)boronic acid, is crucial for synthesizing compounds relevant in this field. These derivatives are foundational in developing new antibiotics (Hickey et al., 2022).
Computational and Structural Chemistry
In computational and structural chemistry, the compound is used for quantum chemical calculations and molecular docking analyses, aiding in the development of potential anticancer drugs (Sayın & Karakaş, 2018).
Ion Sensing and Metal Ion Detection
These boronic acid derivatives have applications in sensing, especially for detecting specific ions. They exhibit selectivity for certain metal ions, such as mercury, and can be used in developing sensors for environmental and biological applications (Moon et al., 2004).
Organoboron Compounds in Material Science
In material science, the derivatives of (8-Fluoroquinolin-6-yl)boronic acid are synthesized and characterized for their luminescent properties. They play a crucial role in developing new materials with specific electronic and photophysical properties (Kappaun et al., 2006).
Biological and Chemical Sensing
These compounds are also significant in developing fluorescent sensors for biological and chemical applications. Their ability to bind with diols and other compounds at physiological pH makes them ideal for sensing various substances, including sugars and ions (Cheng et al., 2010).
Fluorescence and Optical Studies
Fluorinated organoboron compounds, including derivatives of (8-Fluoroquinolin-6-yl)boronic acid, are studied for their unique luminescent behavior and potential applications in fluorescence-based technologies (Ugolotti et al., 2007).
properties
IUPAC Name |
(8-fluoroquinolin-6-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPUWQSMMRYOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)F)N=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681716 |
Source
|
Record name | (8-Fluoroquinolin-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Fluoroquinolin-6-yl)boronic acid | |
CAS RN |
1210048-29-5 |
Source
|
Record name | (8-Fluoroquinolin-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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